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Executive Summary

Herpes Simplex Virus (HSV) infections, particularly in immunocompromised populations and
cases of antiviral resistance, present a significant and persistent clinical challenge. For
decades, the therapeutic landscape has been dominated by nucleoside analogues that target
the viral DNA polymerase. Pritelivir (formerly AIC316 or BAY 57-1293), an investigational
antiviral agent developed by AiCuris Anti-infective Cures AG, represents a paradigm shift in
HSV treatment. As a first-in-class helicase-primase inhibitor, it employs a novel mechanism of
action that circumvents common resistance pathways associated with standard-of-care
therapies. This technical guide provides a comprehensive overview of the pivotal
investigational studies on Pritelivir, summarizing its mechanism, preclinical efficacy,
pharmacokinetic profile, and clinical trial data, with a focus on its development for acyclovir-
resistant HSV infections.

Introduction: The Unmet Need in HSV Therapy

Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2) are ubiquitous pathogens causing a
spectrum of diseases from oral and genital lesions to life-threatening conditions in
immunocompromised individuals, such as transplant recipients, and HIV patients.[1] The
standard of care, primarily nucleoside analogues like acyclovir and its prodrug valacyclovir,
functions by terminating the elongation of the viral DNA chain.[1] However, the efficacy of these
drugs is hampered by several factors:
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e Drug Resistance: Resistance, especially in immunocompromised patients, is a growing
concern. Most resistance stems from mutations in the viral thymidine kinase (TK) gene,
which is required to activate nucleoside analogues.[1]

» Toxicity of Second-Line Agents: For acyclovir-resistant (ACV-R) strains, second-line
treatments like foscarnet are often employed but are associated with significant toxicities,
particularly nephrotoxicity.[1]

o Limited Efficacy Window: The therapeutic time window for successful intervention with
nucleoside analogues can be narrow.[2]

Pritelivir's development addresses this critical unmet need by targeting a different, essential
viral enzyme complex, offering a new therapeutic option for patients with limited or no effective
treatments.[2][3]

Mechanism of Action: A Novel Approach to Viral
Inhibition
Pritelivir is a potent, direct-acting antiviral that inhibits the HSV helicase-primase complex.[1]

This complex is a heterotrimer, encoded by the UL5, UL52, and UL8 genes, and is
indispensable for viral replication. Its functions precede the action of the viral DNA polymerase.

[4]
e UL5 (Helicase): Unwinds the double-stranded viral DNA.

o UL52 (Primase): Synthesizes short RNA primers required for DNA polymerase to initiate
replication.

o UL8: A non-catalytic protein essential for the complex's function.[4]

By binding to and inhibiting this complex, Pritelivir effectively halts the unwinding of viral DNA,
thereby preventing the initiation of DNA synthesis and subsequent viral replication.[5][6] This
mechanism is independent of viral thymidine kinase activation, rendering Pritelivir active
against HSV strains that are resistant to nucleoside analogues.[2][3]
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Caption: Mechanism of Action: Pritelivir vs. Nucleoside Analogue.

Preclinical Investigational Studies

Pritelivir has demonstrated superior efficacy in multiple preclinical animal models compared to
standard-of-care antivirals.

Experimental Protocols

Murine Lethal Challenge Model: This model is used to assess the efficacy of an antiviral in
preventing mortality from a systemic HSV infection.

o Animal Model: Typically BALB/c or hairless (SKH1) mice.[7]
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Infection: Animals are infected intranasally or via skin scarification with a lethal dose of a
clinical HSV-1 or HSV-2 isolate.[7][8][9]

Treatment Regimen: Oral administration of the test compound (e.g., Pritelivir) or a
comparator (e.g., acyclovir, valacyclovir) is initiated at a specified time point post-infection
(e.g., 6 hours for early treatment, 72 hours for delayed treatment) and continued for a set
duration (e.g., 5 consecutive days).[6]

Endpoints: The primary endpoint is the survival rate over a defined period (e.g., 3 weeks).
The dose at which 50% of infected animals survive (EDso) is calculated to determine
potency.[10]

Guinea Pig Model of Genital Herpes: This model is highly relevant as it mimics many features

of human genital HSV-2 infection, including primary vulvovaginitis and spontaneous recurrent
lesions.[4][11]

Animal Model: Female Hartley guinea pigs.[4]
Infection: Animals are infected intravaginally with an HSV-2 viral suspension.[4][12]

Treatment Regimen: Oral treatment begins at various time points post-infection (e.g., day 0
for early treatment, day 4 for delayed treatment) and continues for a specified duration.[2]

Endpoints:

o Lesion Scoring: External genital lesions are scored daily based on number and severity
(e.g., score 2 for discrete lesions, score 3 for coalesced lesions).[4][12]

o Viral Shedding: Vaginal swabs are collected to quantify viral DNA via gPCR or infectious

virus via plague assay.[12]

o Recurrence Rate: Following resolution of the primary infection, animals are monitored for
the frequency and severity of spontaneous recurrent lesions.[2]

Preclinical Efficacy Data

Pritelivir has shown significantly greater potency than acyclovir and valacyclovir in murine

models.
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Table 1: Preclinical
Efficacy (EDso) in
Murine Lethal
Challenge Models

Compound Virus Strain EDso (mg/kg) Reference
Pritelivir HSV-1 0.5 [6][10]
Acyclovir HSV-1 22 [6][10]
Valacyclovir HSV-1 17 [6][10]
Pritelivir HSV-2 0.5 [6][10]
Acyclovir HSV-2 16 [6][10]
Valacyclovir HSV-2 14 [6][10]

In the guinea pig genital herpes model, Pritelivir was more effective than valacyclovir at

reducing lesion scores, especially in a delayed-treatment setting, and significantly reduced

recurrence rates.[2]

Clinical Investigational Studies

Pritelivir has undergone extensive clinical evaluation, culminating in a pivotal Phase 3 trial for

ACV-R HSV infections in immunocompromised patients.

Pharmacokinetics

Pharmacokinetic studies in animals and humans have demonstrated favorable properties for

Pritelivir, including good oral bioavailability and a long half-life supporting once-daily dosing.
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Table 2:
Pharmacokinetic
Parameters of

Pritelivir
) Oral Bioavailability Elimination Half-Life
Species Reference
(%) (t2/2) (hours)

Rat 65% 5-10 [10]

Dog 83% 22 -39 [10]
Monkey 63% 30 [10]
Human ~72% 52 -83 [10]

Clinical Efficacy

Phase 2 Studies: In a Phase 2 trial involving patients with genital herpes, Pritelivir (100 mg
once daily) was compared to valacyclovir (500 mg once daily). Pritelivir demonstrated superior
suppression of viral shedding.

Table 3: Phase 2 Genital
HSV-2 Shedding Study

Endpoint Pritelivir (100 mg QD) Valacyclovir (500 mg QD)
Percentage of swabs with HSV
) 2.4% 5.3% (p=0.01)
detection
Percentage of days with
1.9% 3.9%

genital lesions

Data from reference[13]

Phase 3 PRIOH-1 Trial (NCT03073967): This registrational trial was designed to assess the
efficacy and safety of Pritelivir in immunocompromised patients with mucocutaneous ACV-R
HSV infections.[14][15]
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Study Design: A randomized, open-label, multi-center, comparative trial. The study
comprised several parts, with the pivotal Part C randomizing patients 1:1 to receive either
oral Pritelivir or an investigator's choice of standard of care (SoC).[15][16]

Patient Population: Immunocompromised subjects with acyclovir-resistant mucocutaneous
HSV infections.[14][17]

Intervention:
o Pritelivir Arm: 100 mg once daily (following a 400 mg loading dose on day 1).[14][16]

o SoC Arm (Investigator's Choice): Intravenous foscarnet, intravenous cidofovir, or topical
agents.[14][16]

Primary Endpoint: Superiority of Pritelivir in promoting complete healing of all
mucocutaneous lesions within 28 days.[15]

Immunocompromised Patients

with ACV-Resistant
Mucocutaneous HSV

Randomization (1:1)

Investigator's Choice Arm
(Standard of Care)
- IV Foscarnet
- IV Cidofovir
- Topical Agents

Pritelivir Arm
- 400 mg loading dose (Day 1)
- 100 mg once daily

Primary Endpoint Assessment
(Day 28)
Superiority in Complete Lesion Healing

Further Assessment
(Day 42)
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Caption: Simplified workflow of the pivotal PRIOH-1 Phase 3 Trial.

The PRIOH-1 trial successfully met its primary endpoint, demonstrating statistically significant
superiority of Pritelivir over SoC in lesion healing.

Table 4: Pivotal Phase 3 (PRIOH-1) Efficacy

Results

Endpoint Result (p-value)
Superiority in lesion healing at 28 days p = 0.0047
Superiority in lesion healing at 42 days p <0.0001

Data from recent press releases regarding trial
NCT03073967

Resistance Profile

Pritelivir's unigue mechanism of action provides a clear advantage regarding resistance.

» No Cross-Resistance: Mutations in the viral thymidine kinase or DNA polymerase genes that
confer resistance to nucleoside analogues do not affect Pritelivir's activity.[2]

e Resistance Pathway: In preclinical studies, resistance to Pritelivir can be induced and is
associated with mutations in the viral helicase (UL5) or primase (UL52) genes.[6]

e Clinical Findings: In a study of immunocompetent individuals treated with Pritelivir daily for
28 days, there was no evidence of emergent resistance-mediating mutations in HSV-2
isolates.
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Caption: Pritelivir effectiveness against Acyclovir-resistant HSV.

Conclusion and Future Directions

Pritelivir has consistently demonstrated potent anti-HSV activity through its novel mechanism
of inhibiting the viral helicase-primase complex. Preclinical studies have established its superior
efficacy over traditional nucleoside analogues. The successful outcome of the pivotal PRIOH-1
Phase 3 trial underscores its potential as a transformative treatment for immunocompromised
patients with acyclovir-resistant HSV infections, a population with a critical unmet medical

need. With its favorable pharmacokinetic profile allowing for convenient oral dosing and a
distinct resistance profile, Pritelivir is poised to become the first new, mechanistically distinct
antiviral for HSV in decades, offering a vital therapeutic option for the most difficult-to-treat
cases. Marketing authorization filings are anticipated based on these robust clinical findings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Pritelivir for Herpes Simplex Virus: A Technical Guide to
Investigational Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678233#investigational-studies-on-pritelivir-for-
herpes-simplex-virus]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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